methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core fused with a methoxyphenyl group and a carboxylate ester. Compounds in this family are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves the condensation of appropriate aromatic diamines with cyclic diketones. One-pot synthesis methods using indium chloride in acetonitrile at room temperature have been reported to yield high-purity products without the need for chromatography . The reaction conditions are mild, and the products are isolated with excellent purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and mild reaction environments can enhance the efficiency and yield of the production process. The products are characterized by comparison with authentic samples using techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the diazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the aromatic rings or the diazepine core.
Scientific Research Applications
Methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications in treating neurodegenerative diseases, cancer, and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives, such as:
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as an anxiolytic and anticonvulsant.
Clozapine: An antipsychotic medication.
Pirenzepine: A muscarinic receptor antagonist.
Uniqueness
Methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific structural features, including the methoxyphenyl group and the carboxylate ester. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 6-(3-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-13-11-18-20(22(26)19(13)23(27)29-3)21(14-7-6-8-15(12-14)28-2)25-17-10-5-4-9-16(17)24-18/h4-10,12-13,19,21,24-25H,11H2,1-3H3 |
InChI Key |
AUTHIGPVRCOTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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